Cas no 1261920-33-5 (5-(5-Formylthiophen-2-YL)picolinic acid)
5-(5-Formylthiophen-2-YL)picolinic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(5-FORMYLTHIOPHEN-2-YL)PICOLINIC ACID
- 5-(5-Formylthiophen-2-YL)picolinic acid
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- MDL: MFCD18317157
- Inchi: 1S/C11H7NO3S/c13-6-8-2-4-10(16-8)7-1-3-9(11(14)15)12-5-7/h1-6H,(H,14,15)
- InChI Key: XQQVVDCAXSOZAV-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1C1C=NC(C(=O)O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 284
- Topological Polar Surface Area: 95.5
5-(5-Formylthiophen-2-YL)picolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB323687-5 g |
5-(5-Formylthiophen-2-yl)picolinic acid, 95%; . |
1261920-33-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB323687-5g |
5-(5-Formylthiophen-2-yl)picolinic acid, 95%; . |
1261920-33-5 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(5-Formylthiophen-2-YL)picolinic acid Suppliers
5-(5-Formylthiophen-2-YL)picolinic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-(5-Formylthiophen-2-YL)picolinic acid
Introduction to 5-(5-Formylthiophen-2-YL)picolinic Acid (CAS No. 1261920-33-5)
5-(5-Formylthiophen-2-YL)picolinic acid, identified by the Chemical Abstracts Service registry number CAS No. 1261920-33-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic derivative combines the structural features of thiophene and picolinic acid, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both a formyl group and a thiophene ring endows this molecule with unique reactivity, enabling its application in diverse chemical transformations relevant to medicinal chemistry.
The compound's structure is characterized by a thiophen-2-yl substituent attached to a picolinic acid backbone, with the formyl group positioned at the 5-position of the thiophene ring. This arrangement facilitates various functionalization strategies, including condensation reactions, oxidation processes, and coupling reactions, which are pivotal in constructing more complex molecular architectures. The dual functionality of 5-(5-Formylthiophen-2-YL)picolinic acid makes it a valuable building block for synthesizing pharmacophores targeting a range of biological pathways.
In recent years, there has been growing interest in thiophene-based derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating the thiophene scaffold exhibit potential in antimicrobial, anti-inflammatory, and anticancer applications. The formyl group in 5-(5-Formylthiophen-2-YL)picolinic acid further enhances its utility by allowing for facile derivatization into esters, amides, or anhydrides, which are common pharmacological modifications.
One of the most compelling aspects of this compound is its role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The ability to incorporate 5-(5-Formylthiophen-2-YL)picolinic acid into these materials has led to advancements in catalysis, gas storage, and sensing technologies. The thiophene ring acts as a ligand for transition metals, while the formyl group provides a site for further functionalization, enabling the design of highly tailored materials with specific properties.
Recent studies have also explored the pharmacological potential of 5-(5-Formylthiophen-2-YL)picolinic acid in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in chronic diseases such as cancer and neurodegenerative disorders. The structural motif shared by 5-(5-Formylthiophen-2-YL)picolinic acid and known bioactive molecules suggests that it may serve as a scaffold for developing next-generation drugs with improved efficacy and reduced side effects.
The synthesis of 5-(5-Formylthiophen-2-YL)picolinic acid typically involves multi-step organic transformations starting from commercially available precursors such as 2-bromothiophene and picolinic acid derivatives. Advanced synthetic methodologies, including cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, have been employed to construct the desired heterocyclic framework efficiently. These synthetic routes highlight the compound's significance as a key intermediate in industrial-scale pharmaceutical production.
The chemical reactivity of 5-(5-Formylthiophen-2-YL)picolinic acid extends beyond its role as a synthetic intermediate. Its ability to participate in various organic transformations makes it a valuable tool for chemists seeking to develop new methodologies for constructing complex molecules. For example, the formyl group can be used to introduce aldehyde functionalities into larger molecular systems, while the thiophene ring provides opportunities for further derivatization through metal-catalyzed reactions.
In conclusion, 5-(5-Formylthiophen-2-YL)picolinic acid (CAS No. 1261920-33-5) is a multifaceted compound with significant applications in pharmaceutical research and material science. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists alike. As research continues to uncover new biological activities and synthetic applications, this compound is poised to play an increasingly important role in advancing both drug discovery and functional material development.
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